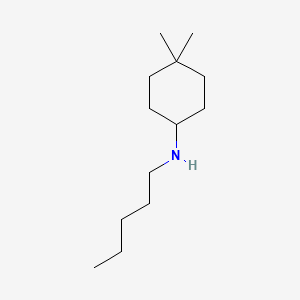
1-(2,6-Difluoropyridin-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluoropyridin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C7H8F2N2 and a molecular weight of 158.15 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two fluorine atoms at positions 2 and 6, and an ethanamine group at position 4. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
The synthesis of 1-(2,6-Difluoropyridin-4-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoropyridine.
Reaction with Ethylamine: The 2,6-difluoropyridine undergoes a nucleophilic substitution reaction with ethylamine under controlled conditions to yield the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-(2,6-Difluoropyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Difluoropyridin-4-yl)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,6-Difluoropyridin-4-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(2,6-Difluoropyridin-4-yl)ethan-1-one: This compound has a ketone group instead of an amine group, leading to different chemical properties and reactivity.
1-(2,6-Difluoropyridin-4-yl)methanamine: This compound has a methanamine group instead of an ethanamine group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanamine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8F2N2 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
1-(2,6-difluoropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H8F2N2/c1-4(10)5-2-6(8)11-7(9)3-5/h2-4H,10H2,1H3 |
InChI Key |
PIOVROIWCWWIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC(=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Methylpropyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13254833.png)


amine](/img/structure/B13254861.png)

![Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13254873.png)
amine](/img/structure/B13254875.png)
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13254877.png)



![3-[(Hex-5-en-2-yl)amino]benzonitrile](/img/structure/B13254919.png)

